molecular formula C12H9N3OS B249251 (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

(5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

カタログ番号 B249251
分子量: 243.29 g/mol
InChIキー: TZKUYIZWDAKOCL-YHYXMXQVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one, also known as 5Z-7-oxozeaenol, is a naturally occurring small molecule that has been found to have potential therapeutic applications in cancer treatment. This molecule is a member of the resorcylic acid lactone family, which are known for their ability to inhibit the activity of TGF-β signaling pathway.

作用機序

The mechanism of action of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol involves the inhibition of TGF-β signaling pathway. This pathway is known to regulate cell proliferation, differentiation, and migration, and is involved in several physiological and pathological processes. The binding of TGF-β to its receptors activates a signaling cascade that ultimately leads to the transcriptional activation of target genes. (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol inhibits this pathway by binding to the type I receptor, which prevents the activation of downstream signaling molecules.
Biochemical and physiological effects:
The biochemical and physiological effects of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol have been extensively studied in vitro and in vivo. In cancer cells, this molecule has been found to inhibit cell proliferation, migration, and invasion. In addition, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. In animal models, (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol has been found to suppress tumor growth and metastasis. In addition to its anti-cancer properties, this molecule has also been studied for its potential use in the treatment of fibrotic diseases and inflammation.

実験室実験の利点と制限

One of the advantages of using (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol in lab experiments is its ability to selectively inhibit the TGF-β signaling pathway. This molecule has been found to have minimal effects on other signaling pathways, which makes it a valuable tool for studying the role of TGF-β in different physiological and pathological processes. However, one of the limitations of using (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

将来の方向性

There are several future directions for the study of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol. One of the areas of interest is the development of more efficient synthesis methods for this molecule. In addition, further studies are needed to investigate the potential use of this molecule in the treatment of other diseases, such as fibrotic diseases and inflammation. Another area of interest is the development of more potent and selective inhibitors of the TGF-β signaling pathway, which could have important therapeutic applications in cancer treatment. Finally, more studies are needed to investigate the safety and toxicity of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol in animal models and humans.

合成法

The synthesis of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol has been reported in several studies. The most commonly used method involves the reaction of 2,4-dihydroxy-6-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-indoleacetonitrile to form the desired product. Other methods involve the use of different starting materials and reagents.

科学的研究の応用

The potential therapeutic applications of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol have been extensively studied in cancer treatment. This molecule has been found to inhibit the activity of TGF-β signaling pathway, which is known to play a critical role in cancer progression and metastasis. Inhibition of this pathway has been shown to suppress tumor growth and invasion in several types of cancer, including breast, lung, and pancreatic cancer. In addition to its anti-cancer properties, (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol has also been studied for its potential use in the treatment of fibrotic diseases and inflammation.

特性

製品名

(5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

分子式

C12H9N3OS

分子量

243.29 g/mol

IUPAC名

(5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H9N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,13H,(H2,14,15,16,17)/b10-5-

InChIキー

TZKUYIZWDAKOCL-YHYXMXQVSA-N

異性体SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\3/C(=O)NC(=S)N3

SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NC(=S)N3

正規SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NC(=S)N3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。